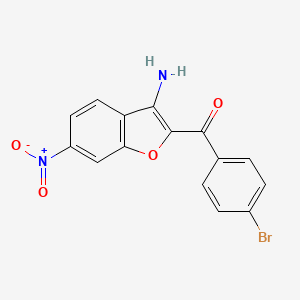

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

CAS No.: 351003-26-4

Cat. No.: VC2003152

Molecular Formula: C15H9BrN2O4

Molecular Weight: 361.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351003-26-4 |

|---|---|

| Molecular Formula | C15H9BrN2O4 |

| Molecular Weight | 361.15 g/mol |

| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)-(4-bromophenyl)methanone |

| Standard InChI | InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 |

| Standard InChI Key | RNOBWEKCGACXCG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Br |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Br |

Introduction

Chemical Identity and Properties

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a complex organic molecule with distinct chemical and physical characteristics that make it valuable for various research applications.

Basic Identification Data

The compound's fundamental identification parameters are summarized in Table 1:

| Parameter | Information |

|---|---|

| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)(4-bromophenyl)methanone |

| CAS Number | 351003-26-4 |

| Molecular Formula | C₁₅H₉BrN₂O₄ |

| Molecular Weight | 361.15 g/mol |

| InChI | 1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 |

| InChI Key | RNOBWEKCGACXCG-UHFFFAOYSA-N |

| Melting Point | 280-284°C |

These identification parameters provide essential information for researchers seeking to work with this compound, enabling accurate cataloging and verification of material identity .

Structural Characteristics

The molecule consists of several key structural components:

-

A benzofuran core scaffold (bicyclic heterocycle)

-

An amino group (-NH₂) at position 3 of the benzofuran ring

-

A nitro group (-NO₂) at position 6 of the benzofuran ring

-

A 4-bromobenzoyl group attached at position 2 of the benzofuran ring

This unique arrangement of functional groups creates a compound with distinct electronic properties and reactivity patterns. The presence of both electron-donating (amino) and electron-withdrawing (nitro, carbonyl) groups contributes to the compound's chemical versatility and potential for various transformations .

Applications in Research and Development

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran has demonstrated significant utility across multiple research domains, making it a valuable compound for various scientific applications.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in developing anti-cancer agents. Its unique structure allows it to interact effectively with biological targets, making it valuable in drug discovery efforts . The presence of the 4-bromobenzoyl group, in particular, may contribute to the compound's ability to engage with specific biological receptors or enzymes.

Related aminobenzofuran derivatives have shown promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative disorders such as Alzheimer's disease . This suggests potential applications for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in neurological drug development, though specific studies on this exact compound would be needed to confirm such activity.

Fluorescent Probes and Biological Imaging

One of the most significant applications of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is in the development of fluorescent probes for biological imaging. The compound's structure, containing both electron-donating and electron-withdrawing groups, may contribute to fluorescent properties that allow researchers to visualize cellular processes in real-time . This capability is particularly valuable for drug discovery and development processes that require monitoring of molecular interactions within biological systems.

Material Science Applications

In material science, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran finds applications in the development of advanced materials, particularly in creating organic light-emitting diodes (OLEDs). These materials may demonstrate improved efficiency and better color purity compared to traditional materials used in electronic displays and lighting technologies .

The compound's structural features may contribute to desirable electronic and optical properties, making it useful in the development of:

-

Conductive polymers

-

Photosensitive materials

-

Specialty coatings with enhanced durability

-

Novel electronic components

Environmental Monitoring

The compound's unique structure allows for the development of sensors that can identify specific contaminants in water and air. This application leverages the compound's ability to interact with particular environmental pollutants, potentially through selective binding or chemical reactions that produce detectable signals . These sensors may contribute to environmental protection efforts by enabling more effective monitoring of harmful substances.

Analytical Chemistry

Research Findings and Structure-Activity Relationships

Scientific investigations into 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran and related compounds have revealed important insights into their biological activities and structure-function relationships.

Structure-Activity Relationships

Analysis of related benzofuran derivatives suggests that the positioning and nature of substituents on the benzofuran scaffold significantly impact biological activity. Key structure-activity relationships that may apply to 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran include:

-

The amino group at position 3 often contributes to hydrogen bonding with target proteins

-

The nitro group at position 6 may enhance binding affinity through electronic effects

-

The 4-bromobenzoyl moiety can influence lipophilicity and binding selectivity

These structure-activity relationships provide valuable guidance for the rational design of new derivatives with enhanced properties for specific applications .

Comparative Studies with Related Compounds

Comparison with structurally similar compounds, such as 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran, reveals subtle differences in physical properties and biological activities that can be attributed to the halogen substitution. The bromine substituent in 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran, compared to chlorine in the related compound, may confer different:

-

Lipophilicity profiles

-

Metabolic stability

-

Binding affinities to biological targets

-

Electronic properties affecting reactivity

These comparisons help researchers understand the impact of specific structural modifications and guide the development of optimized compounds for particular applications .

Physical and Spectroscopic Properties

The physical and spectroscopic properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran provide important information for its characterization and application in various research contexts.

Physical Properties

The compound exhibits distinct physical characteristics:

| Property | Value/Description |

|---|---|

| Physical Appearance | Solid at room temperature |

| Color | Yellow to orange crystalline solid (based on similar compounds) |

| Melting Point | 280-284°C |

| Solubility | Limited water solubility; more soluble in organic solvents like DMSO, DMF, and chloroform (predicted based on structure) |

These physical properties influence handling procedures and application methodologies in research settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume